Cas no 1178725-58-0 (1-(3-Methoxyphenyl)butan-1-amine)

1-(3-Methoxyphenyl)butan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-(3-METHOXYPHENYL)BUTAN-1-AMINE
- Benzenemethanamine, 3-methoxy-α-propyl-
- 1-(3-Methoxyphenyl)butan-1-amine
-
- MDL: MFCD12153828
- インチ: 1S/C11H17NO/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4,6-8,11H,3,5,12H2,1-2H3
- InChIKey: RYUMQUUDOXZEBD-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC(=C1)C(CCC)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 138
- XLogP3: 2.4
- トポロジー分子極性表面積: 35.2
1-(3-Methoxyphenyl)butan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-242107-0.25g |
1-(3-methoxyphenyl)butan-1-amine |
1178725-58-0 | 95% | 0.25g |
$513.0 | 2024-06-19 | |
Enamine | EN300-242107-10.0g |
1-(3-methoxyphenyl)butan-1-amine |
1178725-58-0 | 95% | 10.0g |
$2393.0 | 2024-06-19 | |
Enamine | EN300-242107-1.0g |
1-(3-methoxyphenyl)butan-1-amine |
1178725-58-0 | 95% | 1.0g |
$557.0 | 2024-06-19 | |
Enamine | EN300-242107-2.5g |
1-(3-methoxyphenyl)butan-1-amine |
1178725-58-0 | 95% | 2.5g |
$1089.0 | 2024-06-19 | |
Enamine | EN300-242107-0.1g |
1-(3-methoxyphenyl)butan-1-amine |
1178725-58-0 | 95% | 0.1g |
$490.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367690-500mg |
1-(3-Methoxyphenyl)butan-1-amine |
1178725-58-0 | 95% | 500mg |
¥18925.00 | 2024-08-09 | |
Enamine | EN300-242107-0.05g |
1-(3-methoxyphenyl)butan-1-amine |
1178725-58-0 | 95% | 0.05g |
$468.0 | 2024-06-19 | |
Enamine | EN300-242107-5.0g |
1-(3-methoxyphenyl)butan-1-amine |
1178725-58-0 | 95% | 5.0g |
$1614.0 | 2024-06-19 | |
Enamine | EN300-242107-5g |
1-(3-methoxyphenyl)butan-1-amine |
1178725-58-0 | 5g |
$1614.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367690-50mg |
1-(3-Methoxyphenyl)butan-1-amine |
1178725-58-0 | 95% | 50mg |
¥17810.00 | 2024-08-09 |
1-(3-Methoxyphenyl)butan-1-amine 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
1-(3-Methoxyphenyl)butan-1-amineに関する追加情報
Introduction to 1-(3-Methoxyphenyl)butan-1-amine (CAS No. 1178725-58-0)
1-(3-Methoxyphenyl)butan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1178725-58-0, is a significant compound in the realm of pharmaceutical chemistry and biochemical research. This amine derivative, featuring a butyl chain linked to a phenyl ring substituted with a methoxy group, has garnered attention due to its structural versatility and potential biological activities. The compound's unique chemical framework positions it as a valuable scaffold for the development of novel therapeutic agents, particularly in the context of modulating neurological and inflammatory pathways.
The structural motif of 1-(3-Methoxyphenyl)butan-1-amine consists of an aromatic ring with an electron-donating methoxy group at the 3-position, enhancing its solubility and interaction with biological targets. The butyl side chain provides a flexible aliphatic extension, allowing for further functionalization and optimization of pharmacokinetic properties. Such structural features are particularly relevant in contemporary drug design, where balancing lipophilicity, metabolic stability, and target affinity is crucial.
In recent years, there has been growing interest in aromatic amine derivatives as potential candidates for treating neurological disorders. Studies have highlighted the significance of substituents like the methoxy group in modulating receptor binding affinity and efficacy. For instance, related compounds with similar structural scaffolds have been investigated for their potential roles in alleviating symptoms associated with neurodegenerative diseases. The methoxyphenyl moiety, in particular, has been shown to influence the compound's ability to cross the blood-brain barrier, making it a promising feature for central nervous system (CNS) drug development.
The butan-1-amine portion of the molecule introduces a basic nitrogen atom, which can participate in hydrogen bonding interactions with biological targets. This feature is particularly relevant for compounds designed to interact with proteins or enzymes involved in neurotransmitter signaling. Preliminary computational studies suggest that 1-(3-Methoxyphenyl)butan-1-amine may exhibit favorable interactions with certain G-protein coupled receptors (GPCRs), which are key targets in many therapeutic areas, including pain management and mood disorders.
Furthermore, the compound's potential as an intermediate in synthesizing more complex derivatives has not gone unnoticed by synthetic chemists. The presence of both an amine and a methoxy-substituted aromatic ring provides multiple sites for further functionalization. This flexibility allows researchers to explore various chemical modifications aimed at enhancing bioavailability, reducing off-target effects, or improving metabolic stability. Such synthetic adaptability is a hallmark of valuable pharmacological scaffolds in modern drug discovery.
Recent advances in high-throughput screening (HTS) and structure-based drug design have accelerated the identification of novel bioactive compounds. In this context, 1-(3-Methoxyphenyl)butan-1-amine represents an intriguing candidate for further investigation. Its unique structural features make it a compelling starting point for exploring new therapeutic modalities. Researchers are particularly interested in its potential applications in treating conditions characterized by dysregulated inflammatory responses or impaired neurotransmitter function.
The pharmacological profile of 1-(3-Methoxyphenyl)butan-1-amine is still under active investigation, but initial studies suggest promising avenues for further exploration. The compound's ability to modulate key biological pathways may make it useful in addressing a range of health challenges. As our understanding of molecular interactions continues to evolve, compounds like 1-(3-Methoxyphenyl)butan-1-amine are poised to play significant roles in next-generation therapeutics.
In conclusion, 1-(3-Methoxyphenyl)butan-1-amine (CAS No. 1178725-58-0) is a structurally interesting compound with potential applications in pharmaceutical research and development. Its unique combination of an aromatic amine moiety and a flexible aliphatic chain makes it a versatile scaffold for designing novel bioactive molecules. As research progresses, this compound is likely to contribute significantly to advancements in medicinal chemistry and drug discovery.
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